![molecular formula C15H20O4 B2482802 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 67019-51-6](/img/structure/B2482802.png)
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a dioxaspirodecane moiety in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 8th position. The reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate or titanium tetrachloride to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted spiro compounds
科学的研究の応用
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
作用機序
The mechanism of action of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Uniqueness
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar spiro compounds, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNDBUCVKYNBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
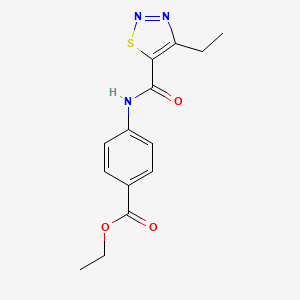
![1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
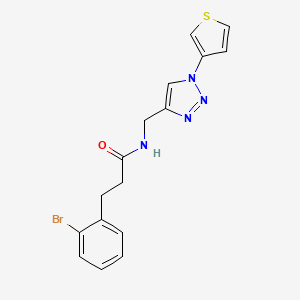
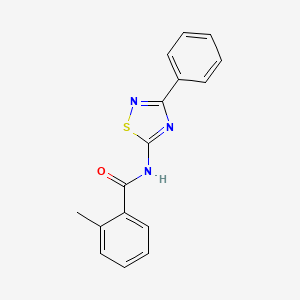
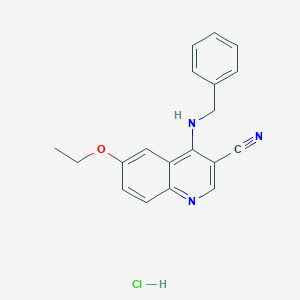

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)
![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)
![3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2482729.png)
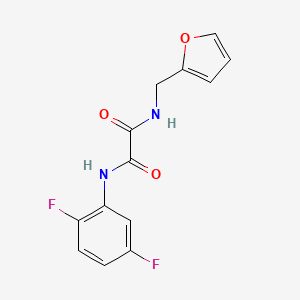

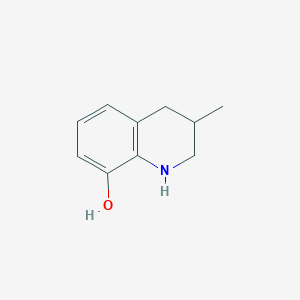
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)
